1,4-Oxazepane hydrochloride

描述

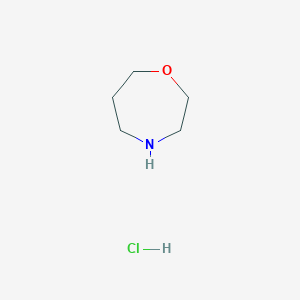

1,4-Oxazepane hydrochloride is a heterocyclic compound with the molecular formula C5H12ClNO. It is a derivative of oxazepane, a seven-membered ring containing one oxygen and one nitrogen atom.

准备方法

Synthetic Routes and Reaction Conditions

1,4-Oxazepane hydrochloride can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with halogenated compounds. For example, the reaction of 1,2-amino alcohols with α-haloacid chlorides under basic conditions can yield 1,4-oxazepane derivatives . Another method involves the use of aziridines or epoxides as starting materials, which undergo ring-opening reactions to form the oxazepane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production .

化学反应分析

Types of Reactions

1,4-Oxazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazepane N-oxides.

Reduction: Reduction reactions can convert oxazepane derivatives into their corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazepane N-oxides, while reduction can produce amines .

科学研究应用

1,4-Oxazepane hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings

作用机制

The mechanism of action of 1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

相似化合物的比较

Similar Compounds

Morpholine: A six-membered ring containing one oxygen and one nitrogen atom.

1,4-Diazepane: A seven-membered ring containing two nitrogen atoms.

1,4-Oxazinane: A six-membered ring containing one oxygen and one nitrogen atom

Uniqueness

1,4-Oxazepane hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .

生物活性

1,4-Oxazepane hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and applications in pharmacology.

Chemical Structure and Properties

This compound features a six-membered ring containing one nitrogen and one oxygen atom. The hydrochloride form enhances its solubility, which is crucial for biological activity. The molecular formula is with a molecular weight of approximately 155.63 g/mol.

Synthesis

The synthesis of 1,4-oxazepane derivatives typically involves cyclization reactions of amino acids or other precursors. Various synthetic pathways have been explored to optimize yield and purity. For instance, one method involves the cyclization of amino acid derivatives under controlled conditions, which can lead to diverse N-substituted oxazepanes with varied biological activities .

Antimicrobial Activity

Research indicates that certain derivatives of 1,4-oxazepanes exhibit significant antimicrobial properties. For example, N-(2-methylpropenyl) derivatives have shown potent in vitro antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL . This suggests that modifications to the oxazepane structure can enhance its efficacy against specific pathogens.

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of oxazepane derivatives. In particular, compounds derived from 1,4-oxazepane have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. This activity is attributed to their ability to modulate signaling pathways involved in cell survival .

Anticancer Properties

Recent investigations into the anticancer potential of oxazepane derivatives have shown promising results. Some compounds have been reported to induce apoptosis in various cancer cell lines by interfering with key regulatory pathways such as p53 signaling . For instance, isoliquiritigenin, a compound related to oxazepanes, has demonstrated the ability to arrest cell cycles in human lung cancer cells at specific concentrations .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Certain derivatives act as inhibitors for enzymes involved in metabolic pathways, which can be pivotal in treating diseases like diabetes and cancer.

- Receptor Interaction : Oxazepanes may bind to neurotransmitter receptors or other cellular targets, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Oxidative Stress Modulation : By reducing reactive oxygen species (ROS) levels, these compounds can protect cells from oxidative damage.

Case Studies

Several studies have documented the biological effects of 1,4-oxazepane derivatives:

- Study on Antifungal Activity : A derivative demonstrated significant antifungal activity against Candida albicans, indicating its potential as an antifungal agent .

- Neuroprotective Study : A derivative was found to protect neuronal cells from apoptosis induced by oxidative stress in vitro .

- Anticancer Evaluation : Compounds showed effectiveness in inducing apoptosis in A549 lung cancer cells through modulation of p53 pathways .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Oxazepane hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: this compound is typically synthesized via cyclization of appropriate precursors under controlled conditions. For example, oxazepane derivatives are synthesized using ketone-based intermediates in a two-step process involving reductive amination and acid-mediated cyclization (e.g., HCl) . Optimization strategies include:

- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions.

- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to enhance ring closure efficiency.

- Solvent systems : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .

Yields of ~70% are achievable, as demonstrated for structurally similar oxazepane derivatives via automated synthesis platforms .

Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : -NMR (δ 7.45–7.21 ppm for aromatic protons) and -NMR verify structural integrity .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (177.67 g/mol) and detects impurities .

- HPLC Analysis : Adapt methods from related compounds (e.g., oxycodone HCl) using a C18 column, mobile phase of acetonitrile/methanol/buffer (15.8:12.0:72.2), and UV detection at 237 nm to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve spectral overlaps in NMR data for this compound derivatives?

Methodological Answer: Spectral ambiguities arise due to conformational flexibility in the seven-membered oxazepane ring. Strategies include:

- Variable Temperature (VT) NMR : Conduct experiments at −20°C to 60°C to decouple dynamic effects and clarify splitting patterns .

- 2D NMR Techniques : Use HSQC and HMBC to assign proton-carbon correlations, distinguishing between regioisomers .

- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What experimental design considerations are critical for studying the hygroscopicity of this compound?

Methodological Answer:

- Controlled Humidity Chambers : Store samples at 25°C under 30%, 60%, and 90% relative humidity (RH) to monitor moisture uptake gravimetrically .

- Karl Fischer Titration : Quantify water content after exposure to different RH levels.

- Powder X-ray Diffraction (PXRD) : Assess crystallinity changes post-hygroscopicity testing. Amorphous phases indicate deliquescence, requiring airtight storage protocols .

Q. How can researchers address discrepancies in reported biological activity data for 1,4-Oxazepane derivatives?

Methodological Answer:

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm receptor/enzyme targets in cellular assays .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects.

- Metabolite Profiling : LC-MS/MS screens for off-target interactions with cytochrome P450 enzymes, which may explain variability in pharmacokinetic data .

Methodological and Data Analysis Questions

Q. What strategies are recommended for optimizing HPLC methods to separate this compound from degradation products?

Methodological Answer:

- Buffer Optimization : Adjust pH to 7.8 using sodium phosphate buffer (10 mM) to enhance peak symmetry .

- Gradient Elution : Start with 15% acetonitrile, ramp to 50% over 15 minutes to resolve polar degradation byproducts.

- Column Screening : Test C18, phenyl-hexyl, and HILIC columns; Supelcosil LC-ABZ+Plus C18 shows optimal retention for oxazepane analogs .

Q. How should researchers design stability studies for this compound under accelerated conditions?

Methodological Answer:

- ICH Guidelines : Store samples at 40°C/75% RH for 6 months, with monthly sampling.

- Forced Degradation : Expose to UV light (200–400 nm), acidic (0.1 M HCl), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC-UV and LC-MS .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C .

Q. Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

Methodological Answer:

- Gloves : Nitrile gloves (≥0.1 mm thickness) tested to EN 374 for chemical resistance .

- Eye Protection : ANSI Z87.1-compliant goggles with indirect ventilation.

- Respiratory Protection : NIOSH-approved N95 masks if airborne particulates are generated during milling .

属性

IUPAC Name |

1,4-oxazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRCWNIWOVZLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630494 | |

| Record name | 1,4-Oxazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178312-62-4 | |

| Record name | 1,4-Oxazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。